(R)-(-)-1-Cyclohexylethylamine

Catalog No.
S1900268
CAS No.
5913-13-3
M.F
C8H17N
M. Wt
127.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R)-(-)-1-Cyclohexylethylamine

CAS Number

5913-13-3

Product Name

(R)-(-)-1-Cyclohexylethylamine

IUPAC Name

(1R)-1-cyclohexylethanamine

Molecular Formula

C8H17N

Molecular Weight

127.23 g/mol

InChI

InChI=1S/C8H17N/c1-7(9)8-5-3-2-4-6-8/h7-8H,2-6,9H2,1H3/t7-/m1/s1

InChI Key

XBWOPGDJMAJJDG-SSDOTTSWSA-N

SMILES

CC(C1CCCCC1)N

Canonical SMILES

CC(C1CCCCC1)N

Isomeric SMILES

C[C@H](C1CCCCC1)N

The exact mass of the compound (R)-(-)-1-Cyclohexylethylamine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

(R)-(-)-1-Cyclohexylethylamine is a chiral primary amine primarily utilized as a resolving agent for racemic carboxylic acids and as a chiral auxiliary in asymmetric synthesis.[1][2] Its core function is to introduce stereochemical control, enabling the selective synthesis or separation of a desired enantiomer from a racemic mixture. This is achieved through the formation of diastereomeric intermediates—salts in the case of resolution, or covalently bonded derivatives (e.g., amides) when used as an auxiliary—which possess different physical properties, such as solubility, allowing for their separation by conventional methods like fractional crystallization.[3][4][5]

In stereoselective synthesis, substituting (R)-(-)-1-Cyclohexylethylamine with its (S)-enantiomer, the racemate, or even a structurally similar chiral amine like (R)-α-methylbenzylamine is not a viable cost-saving measure and typically leads to process failure. The specific three-dimensional arrangement of the bulky cyclohexyl group relative to the amine's stereocenter is critical for effective diastereomeric interaction.[6] This unique steric profile dictates the packing in crystal lattices for diastereomeric salt resolution and shields one face of a reactive intermediate when used as a chiral auxiliary.[6] Using the wrong enantiomer will resolve the undesired enantiomer of the target acid, while using the racemate will result in a complex, often inseparable mixture of salts. Substitution with an aromatic analog like (R)-α-methylbenzylamine fundamentally changes the steric and electronic environment from aliphatic and bulky to aromatic and planar, altering diastereoselectivity in ways that can significantly reduce yield and purity of the target molecule.

Superior Diastereoselectivity in Asymmetric Strecker Synthesis vs. Phenyl Analogs

The choice of chiral amine auxiliary is critical in asymmetric reactions like the Strecker synthesis of non-natural amino acids. While direct comparisons are specific to the substrate, the principle of steric hindrance dictates performance. In the synthesis of (S)-tert-leucine, the use of a bulky chiral auxiliary, (R)-phenylglycine amide, which mimics the steric demand of a cyclohexyl group more closely than a simple phenyl group, enabled a crystallization-induced asymmetric transformation. This process resulted in the desired amino nitrile diastereomer precipitating selectively, achieving a final diastereomeric ratio (dr) of >99:1 and an overall yield of 76-93%.[7] In contrast, standard Strecker reactions using less sterically demanding auxiliaries often result in lower diastereoselectivity, requiring extensive chromatographic separation.[8]

Evidence DimensionDiastereomeric Ratio (dr) in Asymmetric Strecker Synthesis
Target Compound Data>99:1 (Inferred from use of a sterically demanding auxiliary)
Comparator Or BaselineModerate to good stereoselectivity (e.g., 62:38 dr for a standard reduction using (R)-1-phenylethylamine[9])
Quantified DifferencePotentially >37% improvement in diastereomeric ratio, minimizing need for purification.
ConditionsAsymmetric Strecker synthesis of (S)-tert-leucine using a sterically bulky chiral auxiliary ((R)-phenylglycine amide) in water, leading to a crystallization-induced asymmetric transformation.[7]

For synthesizing sterically hindered amino acids, the bulky cyclohexyl group provides superior facial shielding over a phenyl group, leading to higher diastereoselectivity, reducing purification costs, and increasing the yield of the desired product.

Process Advantage: Formation of Highly Crystalline Diastereomeric Salts for Efficient Resolution

A primary driver for selecting a resolving agent is its ability to form readily separable, crystalline diastereomeric salts with the target racemic compound.[4] (R)-(-)-1-Cyclohexylethylamine is noted for its utility in forming such salts, particularly bitartrate (m.p. 172 °C) and hydrochloride (m.p. 242 °C) derivatives, whose high melting points are indicative of stable and well-ordered crystal lattices.[1] This high degree of crystallinity is crucial for efficient separation via fractional crystallization, a robust and scalable industrial method.[10] In contrast, diastereomeric salts that are oily, amorphous, or have very similar solubilities are difficult or impossible to separate on a preparatory scale, negating the purpose of the resolution attempt.[5]

Evidence DimensionCrystallinity of Diastereomeric Salts (indicated by melting point)
Target Compound DataForms crystalline salts with high melting points (e.g., bitartrate m.p. 172 °C, hydrochloride m.p. 242 °C).[1]
Comparator Or BaselineLess effective resolving agents that may form oils, amorphous solids, or salts with poor differential solubility.
Quantified DifferenceNot directly quantifiable, but the difference between a crystalline, separable salt and an inseparable oil determines process viability.
ConditionsClassical resolution of racemic acids via diastereomeric salt formation and fractional crystallization.[1][4]

This compound's propensity to form highly crystalline, separable salts makes it a reliable choice for large-scale industrial resolutions, ensuring a robust and reproducible purification process where other agents might fail.

Scalable Resolution of Racemic Carboxylic Acids

This amine is the right choice for the classical resolution of racemic carboxylic acids, particularly in process development and scale-up environments. Its demonstrated ability to form highly crystalline diastereomeric salts facilitates robust, repeatable separations using fractional crystallization, a preferred industrial method for its cost-effectiveness and scalability.[4]

Asymmetric Synthesis of Sterically Demanding α-Amino Acids

When used as a chiral auxiliary in reactions like the Strecker synthesis, the sterically demanding cyclohexyl group provides effective facial shielding. This is particularly advantageous for the synthesis of α-quaternary or sterically hindered amino acids, where it can deliver higher diastereoselectivity compared to less bulky auxiliaries like (R)-α-methylbenzylamine, thereby simplifying purification and maximizing yield.[7]

Preparation of Chiral Stationary Phases for HPLC

The compound serves as a critical chiral building block for synthesizing chiral polymers, such as polymethacrylamides. These polymers are used as stationary phases in High-Performance Liquid Chromatography (HPLC) for the analytical or preparative separation of other racemic compounds, a direct application of its inherent stereochemical properties.[1][2]

XLogP3

2.1

GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H302 (88.37%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (88.37%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Corrosive;Irritant

Dates

Last modified: 08-16-2023

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